molecular formula C10H13NO2 B3381520 N-(2-hydroxy-1-phenylethyl)acetamide CAS No. 24666-05-5

N-(2-hydroxy-1-phenylethyl)acetamide

Cat. No.: B3381520
CAS No.: 24666-05-5
M. Wt: 179.22 g/mol
InChI Key: NWGJZWMHBRNNOO-UHFFFAOYSA-N
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Description

N-(2-hydroxy-1-phenylethyl)acetamide is an organic compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol . Its structure features a acetamide group linked to a 2-hydroxy-1-phenylethyl backbone, as defined by the SMILES notation CC(=O)NC(CO)C1=CC=CC=C1 . This combination of polar hydroxy and amide functionalities with a hydrophobic phenyl ring makes it a compound of interest in various research fields. Researchers may investigate its potential as a building block or intermediate in synthetic organic chemistry, particularly in the development of more complex molecules. Its structural characteristics also suggest potential for exploration in medicinal chemistry research, for instance, in preliminary studies related to biochemical probing or as a component in material science applications. The compound is characterized by identifiers such as the InChIKey NWGJZWMHBRNNOO-UHFFFAOYSA-N and CID 15619841 . This product is strictly labeled For Research Use Only and is not purified or intended for human consumption or any form of personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-hydroxy-1-phenylethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-8(13)11-10(7-12)9-5-3-2-4-6-9/h2-6,10,12H,7H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWGJZWMHBRNNOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CO)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24666-05-5
Record name N-(2-hydroxy-1-phenylethyl)acetamide
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Synthetic Methodologies for N 2 Hydroxy 1 Phenylethyl Acetamide

Chemo-Enzymatic and Biocatalytic Approaches

Chemo-enzymatic and biocatalytic methods offer a powerful and selective means for the synthesis of N-(2-hydroxy-1-phenylethyl)acetamide and related N-acyl amino alcohols. These approaches utilize the high selectivity of enzymes, particularly lipases, to catalyze specific reactions under mild conditions, often with high regio- and enantioselectivity.

One of the primary biocatalytic strategies involves the direct amidation of 2-amino-1-phenylethanol (B123470) with an acyl donor. Lipases are commonly employed for this N-acylation. For instance, studies on the selective amidation of similar amino alcohols, such as phenylglycinol, have shown that immobilized lipases like Novozym 435 (lipase B from Candida antarctica) exhibit excellent regioselectivity for the amino group. frontiersin.orgnih.gov The proposed mechanism for this selectivity in some cases involves an initial O-acylation of the hydroxyl group, followed by a spontaneous O- to N-acyl migration. rsc.org However, the specific structure of the enzyme's active site also plays a crucial role in favoring direct N-acylation. frontiersin.orgnih.gov The optimization of reaction conditions, such as temperature, solvent, and enzyme loading, is critical to achieving high yields. For example, in the synthesis of a ceramide analog from phenylglycinol, a yield of 89.41% was achieved in a solvent-free system. nih.gov

Another significant biocatalytic approach is the kinetic resolution of racemic 2-amino-1-phenylethanol or its derivatives. This process allows for the separation of enantiomers, which is crucial for producing enantiomerically pure this compound. Lipase-catalyzed acylation is a common method for kinetic resolution. For example, lipase (B570770) PS from Pseudomonas cepacia has been used for the O-acylation of N-protected 2-amino-1-phenylethanol derivatives. rsc.org

EnzymeSubstrateReaction TypeKey Findings
Novozym 435 (Candida antarctica lipase B)Phenylglycinol and capric acidSelective N-amidationHigh regioselectivity for the amide; yield of 89.41% in a solvent-free system. frontiersin.orgnih.gov
Lipase PS (Pseudomonas cepacia)N-protected 2-amino-1-phenylethanol derivativesO-acylation for kinetic resolutionDemonstrated chemoselectivity for O-acylation, enabling enantiomeric separation. rsc.org

Asymmetric and Stereoselective Synthesis of Enantiomers and Diastereomers

The presence of two chiral centers in this compound means it can exist as four possible stereoisomers. Asymmetric and stereoselective synthesis methods are therefore essential for the preparation of specific, enantiomerically pure isomers, which is often a requirement in pharmaceutical applications.

A key strategy for the asymmetric synthesis of the core amino alcohol precursor is the stereoselective reduction of an α-amino ketone. This can be achieved using chiral catalysts, such as those derived from amino alcohols that form oxazaborolidine catalysts (CBS reduction), which facilitate the enantioselective reduction of prochiral ketones. google.com Brønsted acid catalysis has also been shown to be effective for the highly regioselective and enantioselective transfer hydrogenation of α-keto ketimines, leading to chiral α-amino ketones which can then be reduced to the corresponding amino alcohols. nih.gov

Furthermore, the synthesis of structurally related, complex molecules provides insight into the stereocontrolled synthesis of this compound. For example, the synthesis of enantiomers of diastereomeric cis-N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamides was achieved using optically active intermediates of known absolute configuration. nih.gov This highlights the importance of starting with enantiopure building blocks to control the stereochemistry of the final product.

Green Chemistry Principles in Synthesis Optimization

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to reduce environmental impact and improve efficiency. These principles include the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions.

In the context of synthesizing this compound, green chemistry can be implemented in several ways. The use of biocatalysts, as discussed in section 2.1, is inherently a green approach due to the mild reaction conditions and the biodegradable nature of the enzymes.

Solvent selection is another critical aspect. The development of solvent-free acetylation methods offers a significant environmental advantage. mdpi.com Where solvents are necessary, greener alternatives are preferred. For instance, the lipase-catalyzed amidation of phenylglycinol was successfully carried out in a solvent-free system, which minimizes waste and simplifies product purification. frontiersin.orgnih.gov

The use of alternative energy sources like microwave irradiation and ultrasound can also contribute to greener synthetic routes. researchgate.net These techniques can lead to significantly shorter reaction times, reduced energy consumption, and often improved yields compared to conventional heating methods. mdpi.comnih.govnih.gov For example, microwave-assisted organic synthesis has been shown to be an efficient approach for a variety of organic reactions, including the synthesis of heterocyclic compounds. researchgate.net Ultrasound has been used to facilitate one-pot, multi-component reactions in aqueous media. mdpi.com

Green Chemistry PrincipleApplication in Synthesis of this compound
Use of CatalysisEmployment of lipases for selective amidation and resolution. frontiersin.orgnih.govrsc.org
Safer Solvents/Solvent-Free ConditionsPerforming reactions in solvent-free systems or in greener solvents like water or ethanol. frontiersin.orgnih.govmdpi.com
Energy EfficiencyUtilizing microwave or ultrasound irradiation to reduce reaction times and energy consumption. researchgate.net

Development of Novel and Efficient Synthetic Routes

The development of novel and efficient synthetic routes for this compound is driven by the need for cost-effective, scalable, and sustainable processes. A common and straightforward method for the synthesis of this compound is the N-acetylation of 2-amino-1-phenylethanol. This can be achieved using various acetylating agents such as acetic anhydride (B1165640) or acetyl chloride. mdpi.com However, these reagents can be hazardous, prompting the search for safer alternatives. Acetonitrile has been explored as a less hazardous acetylating agent in continuous-flow systems. nih.gov

A practical synthesis of related phenylacetamides has been demonstrated through the reaction of anilines with chloroacetyl chloride. nih.gov This can be adapted for the synthesis of this compound by first reacting 2-amino-1-phenylethanol with chloroacetyl chloride to form an intermediate, which can then be further processed.

The Schotten-Baumann reaction is another classical method that can be employed for the synthesis of amides. This involves the reaction of an amine with an acid chloride in the presence of a base. ijper.org

Multicomponent and Cascade Reactions in Formation

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single step. The Ugi and Passerini reactions are prominent examples of MCRs that are particularly well-suited for the synthesis of α-acylamino amides and α-hydroxy amides, which are structurally related to this compound. wikipedia.orgwikipedia.orgmdpi.com

The Ugi four-component reaction (U-4CR) involves the reaction of an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. wikipedia.orgchemeurope.comorganic-chemistry.org A plausible Ugi reaction to form a precursor to this compound could involve benzaldehyde, an amino alcohol (like 2-aminoethanol), acetic acid, and an isocyanide. The resulting product would have a structure that could be readily converted to the target compound. The Ugi reaction is known for its high atom economy and the ability to generate diverse molecular libraries. chemeurope.comnih.gov

The Passerini three-component reaction involves an aldehyde (or ketone), a carboxylic acid, and an isocyanide to yield an α-acyloxy amide. wikipedia.orgorganic-chemistry.orgresearchgate.net For the synthesis of this compound, a Passerini reaction with benzaldehyde, acetic acid, and a suitable isocyanide could generate an intermediate that, after hydrolysis of the ester and subsequent amidation, would lead to the desired product. The Passerini reaction is notable for its operational simplicity and the ability to construct complex molecules in a single step. organic-chemistry.orgslideshare.net

Multicomponent ReactionReactantsProduct TypeRelevance to this compound
Ugi ReactionAldehyde, Amine, Carboxylic Acid, Isocyanideα-Acylamino AmideCan be used to construct the core structure in a single step. wikipedia.orgorganic-chemistry.org
Passerini ReactionAldehyde, Carboxylic Acid, Isocyanideα-Acyloxy AmideCan generate a key intermediate that can be converted to the target compound. wikipedia.orgorganic-chemistry.org

Chemical Reactivity and Transformations of N 2 Hydroxy 1 Phenylethyl Acetamide

Reactions at the Amide Nitrogen Center

The amide functionality in N-(2-hydroxy-1-phenylethyl)acetamide is a key site for chemical transformations, primarily through hydrolysis or reduction.

Hydrolysis: The amide bond can be cleaved under either acidic or basic conditions to yield 2-amino-1-phenylethanol (B123470) and acetic acid. This reaction is a fundamental process for the degradation or metabolic transformation of amide-containing compounds. The mechanism of acid-catalyzed hydrolysis typically involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by water. In contrast, base-catalyzed hydrolysis proceeds through the direct attack of a hydroxide (B78521) ion on the carbonyl carbon.

Reduction: The amide group can be reduced to the corresponding amine, N-(2-hydroxy-1-phenylethyl)ethylamine. This transformation is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation under specific conditions. The choice of reducing agent and reaction conditions can influence the selectivity and yield of the reduction.

Reaction TypeReagents and ConditionsProduct
Acid-Catalyzed HydrolysisAqueous acid (e.g., HCl, H2SO4), heat2-Amino-1-phenylethanol, Acetic Acid
Base-Catalyzed HydrolysisAqueous base (e.g., NaOH, KOH), heat2-Amino-1-phenylethanol, Acetic Acid
Amide Reduction1. LiAlH4 in THF; 2. H2O workupN-(2-hydroxy-1-phenylethyl)ethylamine

Transformations Involving the Hydroxyl Group

The primary hydroxyl group in this compound is a versatile handle for various functionalization reactions, including oxidation and esterification.

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) would be expected to yield the corresponding aldehyde, N-(1-phenyl-2-oxoethyl)acetamide. Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid, would likely lead to the formation of the carboxylic acid, N-(1-phenyl-1-carboxyethyl)acetamide. The oxidation of similar 1-phenylethanol (B42297) derivatives has been reported using various catalytic systems, including iron complexes with hydrogen peroxide. frontiersin.org

Esterification: The hydroxyl group can undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form the corresponding esters. This reaction is often catalyzed by an acid or a coupling agent. For instance, reaction with acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) would yield N-(2-acetoxy-1-phenylethyl)acetamide. The selective O-acylation of amino alcohols can be achieved under acidic conditions, which protonates the more basic amino group and directs acylation to the hydroxyl group. nih.gov

Reaction TypeReagents and ConditionsProduct
Mild OxidationPCC or DMP in CH2Cl2N-(1-phenyl-2-oxoethyl)acetamide
Strong OxidationKMnO4, heatN-(1-phenyl-1-carboxyethyl)acetamide
EsterificationAcetic anhydride, pyridineN-(2-acetoxy-1-phenylethyl)acetamide

Reactivity of the Phenylethyl Moiety

The phenylethyl portion of the molecule offers two main sites for reactivity: the aromatic phenyl ring and the benzylic carbon.

Electrophilic Aromatic Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions. The acetamido group is an ortho-, para-directing group, meaning that incoming electrophiles will preferentially add to the positions ortho or para to the phenylethyl substituent. masterorganicchemistry.com Common electrophilic aromatic substitution reactions include nitration (using a mixture of nitric and sulfuric acids), halogenation (using a halogen with a Lewis acid catalyst), and Friedel-Crafts acylation or alkylation.

Reactions at the Benzylic Position: The benzylic carbon, the carbon atom attached to both the phenyl ring and the nitrogen atom, is activated towards certain reactions due to the stability of benzylic radicals and carbocations. For instance, benzylic C-H functionalization can be achieved through various methods, including electrochemical oxidation to introduce new functional groups. researchgate.netsemanticscholar.org

Reaction TypeReagents and ConditionsPotential Product(s)
NitrationHNO3, H2SO4N-(2-hydroxy-1-(nitro)phenylethyl)acetamides (ortho and para isomers)
BrominationBr2, FeBr3N-(2-hydroxy-1-(bromo)phenylethyl)acetamides (ortho and para isomers)
Friedel-Crafts AcylationAcetyl chloride, AlCl3N-(2-hydroxy-1-(acetyl)phenylethyl)acetamides (ortho and para isomers)
Benzylic C-H FunctionalizationElectrochemical oxidation in the presence of nucleophilesVaried, depending on the nucleophile

Mechanistic Investigations of Key Chemical Reactions

While specific mechanistic studies on this compound are not extensively reported, the mechanisms of its key reactions can be inferred from studies on analogous compounds.

Amide Hydrolysis: The mechanism of amide hydrolysis is well-established. Under acidic conditions, the reaction proceeds via a tetrahedral intermediate formed after the nucleophilic attack of water on the protonated carbonyl. Subsequent proton transfers and elimination of the amine moiety lead to the carboxylic acid. In basic media, the hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate which then collapses to release the amine and the carboxylate.

Enzymatic Hydrolysis: In biological systems, the hydrolysis of N-acyl amino acids can be catalyzed by enzymes. For example, fatty acid amide hydrolase (FAAH) has been identified as an enzyme capable of hydrolyzing N-acyl amino acids. nih.gov The enzymatic mechanism would involve specific binding to the active site of the enzyme, followed by a catalyzed nucleophilic attack on the amide carbonyl.

Strategies for Directed Functionalization and Derivatization

The selective modification of this compound requires careful consideration of the reactivity of its functional groups and the use of protecting groups or directing groups.

Protection/Deprotection Strategies: To achieve selective reactions at one functional group while another is present, protection and deprotection strategies are often employed. organic-chemistry.orgcem.com For instance, the hydroxyl group could be protected as a silyl (B83357) ether (e.g., using tert-butyldimethylsilyl chloride) to allow for reactions at the amide nitrogen or the phenyl ring. The silyl ether can then be selectively removed under mild conditions. Similarly, the amide nitrogen could be protected, for example, as a Boc-carbamate, although this would require initial hydrolysis of the acetamide (B32628) followed by protection of the resulting amine.

Directed ortho-Metalation (DoM): To achieve regioselective functionalization of the phenyl ring, directed ortho-metalation (DoM) is a powerful strategy. wikipedia.orgorganic-chemistry.org The amide group can act as a directing metalation group (DMG), which interacts with an organolithium reagent (e.g., n-butyllithium) to direct deprotonation specifically to the ortho position of the phenyl ring. The resulting aryllithium species can then react with various electrophiles to introduce a wide range of substituents at the ortho position.

Derivatization for Analysis: Chemical derivatization is often used to enhance the analytical properties of molecules for techniques like chromatography. For this compound, the hydroxyl and amide groups can be targeted for derivatization to improve volatility for gas chromatography or to introduce a chromophore or fluorophore for enhanced detection in liquid chromatography.

StrategyApproachApplication
Protection of Hydroxyl GroupFormation of a silyl ether (e.g., TBDMS ether)Allows for selective reactions at the amide or phenyl ring.
Directed FunctionalizationDirected ortho-Metalation (DoM) using the amide as a DMGRegioselective introduction of substituents at the ortho-position of the phenyl ring.
Analytical DerivatizationAcylation or silylation of the hydroxyl and/or amide groupImproved chromatographic behavior and detectability.

Stereochemical Aspects and Chiral Recognition

Elucidation of Absolute Configuration using Chiral Derivatizing Agents (CDAs)

Determining the absolute configuration of N-(2-hydroxy-1-phenylethyl)acetamide is essential for characterizing its enantiomers. A powerful and widely used method for this purpose is Nuclear Magnetic Resonance (NMR) spectroscopy in conjunction with Chiral Derivatizing Agents (CDAs). mdpi.com CDAs are enantiomerically pure reagents that react with the chiral substrate to form a pair of diastereomers. mdpi.com These newly formed diastereomers have distinct NMR spectra, allowing for the assignment of the absolute configuration of the original enantiomer. tcichemicals.comtcichemicals.com

For this compound, the secondary alcohol group is a suitable site for derivatization. Reagents such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) or similar agents like 2-methoxy-2-(1-naphthyl)propionic acid (MNPA) are commonly employed. tcichemicals.comnih.gov The process involves the following steps:

Derivatization: The racemic or enantiomerically enriched this compound is reacted with both enantiomers of a CDA (e.g., (R)-MTPA and (S)-MTPA) in separate experiments. This reaction forms diastereomeric esters.

NMR Analysis: ¹H NMR spectra are recorded for each of the resulting diastereomeric mixtures.

Configuration Assignment: The chemical shifts (δ) of protons near the newly formed chiral ester linkage are compared. By analyzing the differences in chemical shifts (Δδ = δS - δR) for the protons of the substrate, a spatial model of the diastereomeric complexes can be constructed, which allows for the unambiguous assignment of the absolute configuration of the original alcohol. tcichemicals.com

A generalized model predicts that for the (S)-MTPA ester, protons that lie on one side of the plane of the MTPA phenyl group will be shielded (shift to a lower frequency), while those on the other side will be deshielded (shift to a higher frequency), with the opposite effect observed for the (R)-MTPA ester.

Table 1: Hypothetical ¹H NMR Data for CDA-derivatized this compound This table illustrates the principle of using CDAs. Actual chemical shift values may vary.

Protonδ with (R)-CDA (ppm)δ with (S)-CDA (ppm)Δδ (δS - δR) (ppm)Inferred Configuration
Methine (CH-N)4.955.05+0.10R
Methylene (B1212753) (CH₂-O)4.304.25-0.05R
Acetyl (CH₃)2.022.020.00-

Conformational Analysis and Stereoisomer Interconversion Studies

Studies on analogous molecules, such as N,N-bis(1-phenylethyl)acetamide, reveal two primary dynamic processes:

Amide Bond Rotation: The partial double-bond character of the C-N amide bond restricts rotation, leading to the existence of E (trans) and Z (cis) rotamers. This rotation often has a significant energy barrier and can lead to the observation of distinct species in NMR spectroscopy at low temperatures. rsc.orgscielo.br

Side Chain Rotation: Rotation around the bonds of the phenylethyl group dictates the spatial orientation of the phenyl ring and the hydroxyl group relative to the acetamide (B32628) moiety. rsc.orgnih.gov

Computational methods, such as empirical force-field (e.g., MM2) and semi-empirical (e.g., AM1) calculations, are often used alongside experimental techniques like NMR (specifically 2D-NOESY) to investigate these conformational preferences and the energy barriers for interconversion between different rotamers. rsc.org For similar N-substituted acetamides, it has been found that the molecular conformation can be significantly influenced by crystal packing forces, sometimes resulting in multiple, distinct conformations within a single crystal lattice (polymorphism). nih.govresearchgate.netnih.gov

Chiral Resolution Techniques and Enantiomeric Purity Assessment

Separating the (R) and (S) enantiomers of this compound, a process known as chiral resolution, is crucial for studying their individual properties. Several techniques can be employed:

Enzymatic Kinetic Resolution: This method utilizes the stereoselectivity of enzymes. For instance, a lipase (B570770) can selectively acylate one enantiomer of a racemic alcohol at a much faster rate than the other. mdpi.com In the case of this compound, an enzyme could be used to selectively hydrolyze an ester precursor or acylate the hydroxyl group of one enantiomer, allowing the separation of the fast-reacting enantiomer (as the product) from the slow-reacting one (as unreacted starting material). mdpi.comnih.gov

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is a powerful analytical and preparative tool for separating enantiomers. mdpi.com The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times and thus separation.

Once the enantiomers are separated, assessing their enantiomeric purity is critical. This is typically quantified as enantiomeric excess (ee). The same chiral HPLC methods used for resolution are also the gold standard for determining ee. Alternatively, NMR spectroscopy using a chiral solvating agent or after derivatization with a CDA can be used, as the resulting diastereomers will exhibit distinct signals whose integration allows for the calculation of the enantiomeric ratio. nih.gov

Table 2: Example Parameters for Chiral HPLC Separation This table provides typical conditions for the chiral resolution of related compounds.

ParameterValue
ColumnChiral Cellulose-based (e.g., Lux Cellulose-3) mdpi.com
Mobile Phasen-heptane / 2-propanol / trifluoroacetic acid mdpi.com
Flow Rate1.0 mL/min mdpi.com
DetectionUV (e.g., 254 nm) mdpi.com
Temperature15 °C mdpi.com

Diastereomeric Interactions and Their Influence on Recognition

When this compound interacts with another chiral molecule, two diastereomeric complexes can be formed. The physical and chemical properties of these complexes are different due to distinct steric and electronic interactions. This principle is the basis for chiral recognition.

This phenomenon is profoundly important in biological systems, where the compound may interact with chiral macromolecules like enzymes or receptors. Research on structurally related compounds, such as derivatives of ohmefentanyl, demonstrates that stereoisomers can have vastly different biological activities. nih.govnih.gov For example, different diastereomers of these complex amides show dramatically different binding affinities and selectivities for opioid receptors. nih.gov One diastereomer might act as a potent agonist, while another could be significantly less potent or even an antagonist. nih.govnih.gov

These differences in biological recognition arise from the unique three-dimensional fit between each stereoisomer and the chiral binding site of the receptor. The precise arrangement of the phenyl group, hydroxyl group, and amide functionality in space, as dictated by the absolute configuration at the chiral center, determines the strength and nature of the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern binding and subsequent biological response.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. For N-(2-hydroxy-1-phenylethyl)acetamide, ¹H and ¹³C NMR are fundamental for confirming the connectivity of atoms, while advanced 2D NMR techniques can establish definitive assignments.

Research Findings: While specific, peer-reviewed ¹H and ¹³C NMR data for this compound are not extensively documented in readily available literature, the expected chemical shifts and coupling patterns can be predicted based on its structure and data from closely related analogues. The key structural features to be identified are the phenyl group, the ethyl chain with its methine (CH) and methylene (B1212753) (CH₂) groups, the hydroxyl (OH) group, and the acetamide (B32628) moiety (NH-C=O-CH₃).

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton adjacent to the phenyl group (CH -Ph), the methylene protons adjacent to the hydroxyl group (CH₂ -OH), the amide proton (NH ), the hydroxyl proton (OH ), and the acetyl methyl protons (CH₃ ). The stereochemical environment significantly influences these signals.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum would feature signals for the carbonyl carbon, the aromatic carbons (with and without proton attachment), the methine and methylene carbons of the ethyl chain, and the methyl carbon of the acetyl group.

Expected ¹H NMR Data

Protons Expected Chemical Shift (δ, ppm) Expected Multiplicity Notes
Phenyl-H 7.20 - 7.40 Multiplet (m) Integral corresponding to 5 protons.
Amide N-H ~6.0 - 7.0 Broad singlet (br s) or doublet (d) Shift is dependent on solvent and concentration. Coupling to CH may be observed.
Methine CH-Ph ~5.1 - 5.3 Multiplet (m) or Doublet of triplets (dt) Coupled to both the N-H proton and the adjacent CH₂ protons.
Hydroxyl O-H Variable Broad singlet (br s) Chemical shift is highly variable depending on solvent, concentration, and temperature.
Methylene CH₂-OH ~3.6 - 3.8 Multiplet (m) or Doublet of doublets (dd) Protons are diastereotopic and may show complex splitting.

Expected ¹³C NMR Data

Carbon Expected Chemical Shift (δ, ppm)
Carbonyl (C=O) ~170
Aromatic C (quaternary) ~140
Aromatic CH ~125 - 129
Methine (CH-Ph) ~55
Methylene (CH₂-OH) ~65

High-Resolution Mass Spectrometry for Molecular Structure and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of a molecule by providing a highly accurate mass measurement. Electrospray ionization (ESI) is a common soft ionization technique used for this purpose, often yielding the protonated molecule [M+H]⁺ or other adducts.

Research Findings: Experimentally determined HRMS data for this compound is sparse in published literature. However, its molecular formula, C₁₀H₁₃NO₂, gives a monoisotopic mass of 179.09463 Da. HRMS analysis would be expected to confirm this elemental composition with high accuracy (typically within 5 ppm).

Predicted data from computational tools provide the expected m/z values for common adducts that would be observed in ESI-HRMS. uni.lu Tandem mass spectrometry (MS/MS) experiments would reveal characteristic fragmentation patterns useful for structural confirmation. Key fragmentation pathways would likely involve the neutral loss of water (H₂O) from the hydroxyl group, loss of the acetamide group, and cleavage of the C-C bond within the ethyl chain.

Predicted ESI-HRMS Adducts uni.lu

Adduct Molecular Formula Calculated m/z
[M+H]⁺ [C₁₀H₁₄NO₂]⁺ 180.10192
[M+Na]⁺ [C₁₀H₁₃NO₂Na]⁺ 202.08386
[M+K]⁺ [C₁₀H₁₃NO₂K]⁺ 218.05780

Expected Fragmentation Pathways:

Loss of Water: A prominent fragment at m/z 162.0919 [M+H-H₂O]⁺ would be expected from the facile elimination of the hydroxyl group.

Amide Cleavage: Cleavage of the amide bond could lead to fragments corresponding to the phenylethylamine core or the acetyl group.

Benzylic Cleavage: Fragmentation at the benzylic position is common for phenylethyl compounds, which would result in the formation of a stable tropylium (B1234903) ion or related structures.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule's functional groups. bldpharm.com These methods are excellent for identifying the presence of key chemical bonds.

Research Findings: No specific experimental IR or Raman spectra for this compound are readily available. However, based on its functional groups (hydroxyl, secondary amide, phenyl ring), the characteristic vibrational frequencies can be reliably predicted. For comparison, the related compound N-(2-azido-1-phenylethyl)acetamide exhibits a strong amide C=O stretch at 1653 cm⁻¹ and an N-H related band at 3278 cm⁻¹. rsc.org The IR spectrum of N-(2-phenylethyl)acetamide (lacking the hydroxyl group) shows characteristic amide bands around 3300 cm⁻¹ (N-H stretch) and 1640 cm⁻¹ (Amide I, C=O stretch). nist.gov

Expected Characteristic Vibrational Bands

Wavenumber (cm⁻¹) Vibrational Mode Functional Group Expected Intensity
~3400 O-H Stretch Hydroxyl Medium-Broad
~3300 N-H Stretch Secondary Amide Medium
3000 - 3100 C-H Stretch Aromatic Medium-Weak
2850 - 3000 C-H Stretch Aliphatic (CH, CH₂) Medium-Weak
~1640 - 1660 C=O Stretch (Amide I) Acetamide Strong
~1550 N-H Bend (Amide II) Secondary Amide Medium-Strong
1450 - 1600 C=C Stretch Aromatic Ring Medium
~1050 C-O Stretch Hydroxyl Medium

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal lattice. This technique would provide unequivocal proof of the molecule's stereochemistry and reveal detailed information about intermolecular interactions, such as hydrogen bonding, which govern the crystal packing.

Research Findings: There are currently no published crystal structures for this compound in the Cambridge Structural Database (CSD) or other public repositories.

Should a crystal structure be determined, it would be expected to reveal significant intermolecular hydrogen bonding. The hydroxyl group (donor and acceptor), the amide N-H (donor), and the amide carbonyl oxygen (acceptor) are all capable of forming strong hydrogen bonds. These interactions would likely link molecules into chains, sheets, or more complex three-dimensional networks, significantly influencing the compound's physical properties, such as melting point and solubility. For instance, the related compound N-(4-hydroxyphenethyl)acetamide forms tetramers via N-H···O and O-H···O hydrogen bonds, which then assemble into corrugated sheets.

Anticipated Crystallographic Data

Parameter Description
Crystal System e.g., Monoclinic, Orthorhombic
Space Group e.g., P2₁/c, P-1
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)
Z Number of molecules per unit cell

Advanced Chromatographic Techniques for Separation and Purity Profiling

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for the separation, quantification, and purity assessment of pharmaceutical compounds. Given that this compound is a chiral molecule, chiral chromatography is essential for separating its enantiomers.

Research Findings: While no specific validated HPLC method for this compound has been found in the literature, methods for closely related chiral amides provide a clear blueprint for its analysis. Chiral Stationary Phases (CSPs) are the most common tools for enantiomeric separation. nih.govsigmaaldrich.com Polysaccharide-based CSPs, such as those derivatized from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® and Chiralpak® columns), are highly effective for a wide range of chiral compounds, including amides. nih.govphenomenex.com

Separation can be achieved in either normal-phase (e.g., hexane/isopropanol mobile phases) or reversed-phase modes. The choice of mobile phase, additives (like trifluoroacetic acid or triethylamine), flow rate, and temperature are all critical parameters that would be optimized to achieve baseline separation of the (R)- and (S)-enantiomers. nih.gov

Typical Chiral HPLC Method Parameters

Parameter Typical Value / Description
Column Chiralcel® OD-H, Chiralpak® AD, or similar polysaccharide-based CSP
Mobile Phase (Normal) n-Hexane / 2-Propanol (e.g., 90:10 v/v)
Mobile Phase (Reversed) Acetonitrile / Water with additives (e.g., 0.1% Formic Acid)
Flow Rate 0.5 - 1.0 mL/min
Temperature Ambient or controlled (e.g., 25 °C)

Theoretical and Computational Studies on N 2 Hydroxy 1 Phenylethyl Acetamide

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in dissecting the electronic environment of molecules like N-(2-hydroxy-1-phenylethyl)acetamide. For instance, a detailed study on the analogous compound, 2-cyano-N-(1-phenylethyl)acetamide (2CPEA), using DFT with the B3LYP functional and a 6-311++G(d,p) basis set, has provided significant information on its molecular geometry and electronic properties. tandfonline.com Such calculations help in determining optimal molecular structures, vibrational frequencies, and the distribution of electronic charge within the molecule. tandfonline.com

Furthermore, the mapping of the Molecular Electrostatic Potential (MEP) is crucial for predicting sites susceptible to electrophilic and nucleophilic attack. researchgate.net For 2CPEA, the MEP map indicates that the electronegative regions are concentrated around the oxygen and nitrogen atoms of the cyano and acetamide (B32628) groups, highlighting these as likely sites for interaction. tandfonline.com The Fukui function, another descriptor of reactivity derived from DFT, helps in identifying the electrophilic and nucleophilic areas within the molecule. tandfonline.com

Table 1: Calculated Electronic Properties of a Related Acetamide Derivative (2CPEA)

This table presents data for 2-cyano-N-(1-phenylethyl)acetamide (2CPEA) as a representative example of the types of electronic properties calculated for this class of compounds.

ParameterValue
HOMO Energy-7.21 eV
LUMO Energy-0.98 eV
Energy Gap (HOMO-LUMO)6.23 eV
Dipole Moment4.58 Debye

Data sourced from a DFT study on 2-cyano-N-(1-phenylethyl)acetamide. tandfonline.com

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules like this compound. tandfonline.combiomolther.org These simulations model the atomic motions of a molecule over time, providing a dynamic picture of its possible shapes and orientations. By analyzing the trajectory of these motions, researchers can identify the most stable conformations and the energy barriers between them. biomolther.org

For complex biomolecules and peptides, which share some structural motifs with the target compound, MD simulations have been used to characterize conformational landscapes and understand binding mechanisms with proteins. biomolther.orgnih.govnih.gov For a molecule like this compound, MD simulations could reveal how the phenyl ring, the hydroxyl group, and the acetamide group orient themselves relative to each other in different solvent environments. This is crucial for understanding how the molecule might interact with biological targets.

In a study of 2-cyano-N-(1-phenylethyl)acetamide, molecular dynamics simulations were employed to investigate the stability of the molecule when docked with protein receptors. tandfonline.com Such simulations provide insights into the dynamic behavior of the ligand-protein complex, which is essential for drug design and understanding biological activity.

Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational methods are highly effective in predicting spectroscopic parameters, which aids in the interpretation of experimental spectra. For molecules like this compound, DFT calculations can be used to predict vibrational frequencies (FT-IR and FT-Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis).

In the computational analysis of the related 2-cyano-N-(1-phenylethyl)acetamide, DFT calculations were performed to determine the vibrational wavenumbers. tandfonline.com The calculated values, often scaled by a factor to correct for approximations in the theoretical model, generally show good agreement with experimental FT-IR and FT-Raman spectra. tandfonline.com This allows for a detailed assignment of the observed vibrational bands to specific molecular motions. tandfonline.com

Similarly, the Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. tandfonline.com A computational study on (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate, a structurally similar compound, reported calculated chemical shift values for each carbon and hydrogen atom, which were then compared to experimental NMR data to confirm the molecular structure. mdpi.com

UV-Vis spectra and the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the electronic transitions within the molecule. tandfonline.com For 2CPEA, time-dependent DFT (TD-DFT) calculations have been used to predict the electronic absorption wavelengths, which correspond to the transitions of electrons between molecular orbitals. tandfonline.com

Table 2: Predicted vs. Experimental Spectroscopic Data for a Related Acetamide Derivative (2CPEA)

This table showcases the comparison between calculated and observed spectroscopic values for 2-cyano-N-(1-phenylethyl)acetamide (2CPEA) to illustrate the predictive power of computational methods.

Spectroscopic DataCalculated ValueExperimental Value
C=O Stretching Freq. (cm⁻¹)16951641
N-H Stretching Freq. (cm⁻¹)33903296
¹³C NMR (C=O) (ppm)173.2170.1
¹³C NMR (Aromatic C) (ppm)127.1 - 142.5126.3 - 143.2
UV-Vis λmax (nm)260258

Data sourced from a study on 2-cyano-N-(1-phenylethyl)acetamide. tandfonline.com

Intermolecular Interaction Studies (e.g., hydrogen bonding, steric effects)

The biological activity and physical properties of this compound are heavily influenced by its intermolecular interactions. The presence of both a hydroxyl (-OH) group and an acetamide (-NH-C=O) group makes it capable of acting as both a hydrogen bond donor and acceptor.

Studies on related structures, such as N-(4-hydroxyphenethyl)acetamide, have revealed the formation of extensive hydrogen bonding networks. researchgate.net In the crystal structure of this analog, intermolecular N-H···O and O-H···O hydrogen bonds lead to the formation of tetramers, which then assemble into corrugated sheets. researchgate.net These interactions are critical in determining the crystal packing and solid-state properties of the compound.

Computational methods, including Atoms in Molecules (AIM) and NBO analysis, can be used to characterize and quantify these interactions. nih.gov For example, AIM theory can identify bond critical points associated with hydrogen bonds and quantify their strength based on the electron density at these points. nih.gov Steric effects, which also play a significant role in molecular conformation and interaction, can be visualized and analyzed through the generation of molecular surfaces and steric maps.

Reaction Mechanism Modeling and Energy Profiling

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions. For the synthesis of this compound, theoretical modeling can be used to map out the potential energy surface of the reaction, identify transition states, and calculate activation energies.

A computational study on the synthesis of the related (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate investigated the reaction pathway from (R)-(-)-2-phenylglycinol and methyl chloroformate. mdpi.com This type of study identifies intermediate species and transition states, confirming their existence and role in the reaction mechanism. mdpi.comsigmaaldrich.com By calculating the relative energies of reactants, intermediates, transition states, and products, an energy profile for the reaction can be constructed. This profile provides valuable information about the feasibility of a proposed mechanism and can help in optimizing reaction conditions.

For instance, in the synthesis of this compound, a likely route would involve the acylation of 2-amino-1-phenylethanol (B123470). Theoretical modeling could compare different acylating agents and base catalysts to predict the most efficient synthetic pathway.

Biological Activities and Molecular Interactions Excluding Clinical Data

In Vitro Studies of Molecular Targets and Binding Mechanisms

N-(2-hydroxy-1-phenylethyl)acetamide has been identified as a metabolite isolated from the solid rice cultures of the endophytic fungus Diaporthe eucalyptorum KY-9. medchemexpress.comnih.gov In vitro studies have demonstrated its antifungal activity against the plant pathogen Alternaria solani. medchemexpress.comnih.gov

The precise molecular target of this compound's antifungal action has not been definitively elucidated in published research. However, the investigation into the molecular targets of novel antifungal agents typically involves a range of in vitro assays. These assays aim to identify specific cellular components with which the compound interacts to exert its inhibitory effects. Common molecular targets for antifungal drugs include enzymes essential for cell wall synthesis (e.g., β-(1,3)-glucan synthase), cell membrane integrity (e.g., lanosterol (B1674476) 14α-demethylase involved in ergosterol (B1671047) biosynthesis), and nucleic acid synthesis. nih.gov

To determine the molecular target of this compound, researchers would typically perform assays such as:

Enzyme Inhibition Assays: Using purified enzymes involved in critical fungal metabolic pathways to assess the compound's inhibitory activity.

Cellular Thermal Shift Assays (CETSA): To identify target protein engagement within the cell.

Affinity Chromatography: Using the compound as a ligand to isolate its binding partners from fungal cell lysates.

While data specific to this compound is not available, the table below illustrates the type of data that would be generated from such studies.

Assay TypePotential Fungal TargetExpected Outcome for an Active Compound
Enzyme Inhibition AssayChitin SynthaseDecreased enzyme activity
Ergosterol Binding AssayErgosterolEvidence of direct binding
Gene Expression AnalysisGenes in the ergosterol pathwayAltered expression levels

Enzymatic Biotransformations and Substrate Specificity

The metabolic fate of this compound through enzymatic biotransformations is not yet detailed in scientific literature. Generally, xenobiotic compounds like this acetamide (B32628) derivative undergo Phase I and Phase II metabolic reactions in biological systems.

Phase I reactions, primarily catalyzed by cytochrome P450 (CYP) enzymes, often introduce or expose functional groups. For a compound with the structure of this compound, potential Phase I transformations could include hydroxylation of the phenyl ring or oxidation of the hydroxyl group. For instance, studies on a related compound, flutamide, have shown that CYP1A2 is the main enzyme responsible for its hydroxylation. researchgate.net

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. This can include glucuronidation or sulfation of the hydroxyl group.

To investigate the enzymatic biotransformation of this compound, the following in vitro systems are commonly used:

Liver Microsomes: To study Phase I metabolism by CYP enzymes.

Hepatocytes: To investigate both Phase I and Phase II metabolic pathways.

Recombinant Human CYP Enzymes: To identify the specific CYP isoforms responsible for its metabolism.

The table below outlines the expected outcomes from such investigations.

In Vitro SystemMetabolic Reaction InvestigatedPotential Metabolites of this compound
Human Liver MicrosomesPhase I OxidationHydroxylated phenyl ring derivatives
Recombinant CYP1A2Specific CYP-mediated oxidationSpecific hydroxylated isomers
HepatocytesPhase II ConjugationGlucuronide or sulfate (B86663) conjugates

Receptor Binding Affinity and Ligand-Target Interactions at a Molecular Level

There is currently a lack of data on the receptor binding affinity and specific molecular interactions of this compound. Determining these parameters is crucial for understanding its mechanism of action at a molecular level.

Receptor binding assays are used to measure the affinity of a ligand (in this case, this compound) for a specific receptor or enzyme. This is typically quantified by the dissociation constant (Kd) or the inhibition constant (Ki), where a lower value indicates a higher affinity.

Computational methods, such as molecular docking, are valuable tools for predicting the binding mode and interaction patterns of a ligand within the active site of a target protein. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity. For other acetamide-containing compounds, molecular docking has been used to predict their binding to targets like the urease enzyme. semanticscholar.org

Should a molecular target for the antifungal activity of this compound be identified, the following data would be essential for characterizing the ligand-target interaction.

ParameterMethod of DeterminationSignificance
Ki / KdRadioligand Binding AssayQuantifies the binding affinity of the compound to its molecular target.
Binding PoseMolecular DockingPredicts the orientation and key interactions within the binding site.
Interacting ResiduesX-ray CrystallographyProvides experimental evidence of the precise ligand-protein interactions.

Cell-Based Assays for Mechanistic Insights in Biological Systems

The known biological effect of this compound is its antifungal activity against Alternaria solani. medchemexpress.comnih.gov Cell-based assays are instrumental in moving from an observation of whole-organism effects to understanding the underlying cellular mechanisms.

For an antifungal agent, relevant cell-based assays would investigate its effects on:

Fungal Cell Viability: To determine the concentration at which the compound inhibits fungal growth (Minimum Inhibitory Concentration, MIC) or kills the fungus (Minimum Fungicidal Concentration, MFC).

Cell Membrane Integrity: Assays using fluorescent dyes like propidium (B1200493) iodide can indicate if the compound disrupts the fungal cell membrane.

Cell Wall Integrity: The use of cell wall stressors like sorbitol can help determine if the compound targets the cell wall.

Mitochondrial Function: Measuring changes in mitochondrial membrane potential can reveal if the compound interferes with cellular respiration.

The table below presents the type of data that would be generated from such cell-based assays.

AssayOrganismMeasured ParameterFinding
Antifungal Susceptibility TestAlternaria solaniMICConcentration at which fungal growth is inhibited. medchemexpress.comnih.gov
Propidium Iodide StainingAlternaria solaniFluorescenceIncreased fluorescence would indicate compromised membrane integrity.
Sorbitol Protection AssayAlternaria solaniFungal GrowthGrowth rescue in the presence of sorbitol would suggest cell wall targeting.

Structure-Activity Relationship (SAR) Investigations for Biological Efficacy at the Molecular/Cellular Level

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity of a lead compound by making systematic modifications to its chemical structure. For this compound, SAR studies would involve synthesizing and testing a series of analogues to understand how different functional groups contribute to its antifungal activity.

Key structural features of this compound that could be modified in an SAR study include:

The Phenyl Group: Substitution on the aromatic ring could modulate lipophilicity and electronic properties, potentially enhancing target interaction.

The Hydroxyl Group: Its presence and position are likely important for activity. Esterification or removal of this group would be key modifications.

The Acetamide Moiety: The length of the alkyl chain and the nature of the amide are critical features that could be altered.

While specific SAR data for this compound is not available, studies on other acetamide derivatives have shown that modifications to the phenyl ring and the acetamide linker can significantly impact biological activity. nih.gov For example, in a series of N-(phenylmethyl)-2-(1H-pyrazol-4-yl)acetamide antagonists of the P2X7 receptor, the nature and position of substituents on the phenyl ring were critical for potency. uni.lu

The table below outlines a hypothetical SAR study for this compound based on its known antifungal activity.

Analogue of this compoundModificationExpected Impact on Antifungal Activity
1Removal of the hydroxyl groupPotentially reduced or abolished
2Addition of a chloro group to the phenyl ringPotentially increased
3Replacement of the acetyl group with a larger acyl groupCould increase or decrease depending on the target's steric tolerance

Structure Property Relationships and Design Principles

Correlation of Structural Features with Chemical Reactivity Profiles

The chemical reactivity of N-(2-hydroxy-1-phenylethyl)acetamide is a composite of the reactivities of its individual functional groups. The presence of the hydroxyl (-OH), amide (-NH-C=O), and phenyl (C₆H₅) groups on a flexible ethyl backbone creates multiple centers for potential chemical transformations.

The hydroxyl group is a versatile functional group that can undergo a variety of reactions. As a primary alcohol, it can be oxidized to an aldehyde and subsequently to a carboxylic acid under appropriate conditions. It can also participate in esterification reactions with carboxylic acids or their derivatives, and etherification reactions. The nucleophilic nature of the oxygen atom makes it susceptible to reactions with electrophiles.

The amide linkage is a stable functional group, fundamental to the structure of peptides and proteins. However, it can undergo hydrolysis to yield a carboxylic acid (acetic acid) and an amine (2-amino-2-phenylethanol) under either acidic or basic conditions, typically requiring heat. The carbonyl group within the amide can be reduced, though this is less common than the reduction of esters.

The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The position of substitution (ortho, meta, or para) is directed by the activating or deactivating nature of the substituent attached to the ring. The ethylacetamide group is generally considered to be weakly activating and ortho-, para-directing.

The interplay between these functional groups can also influence reactivity. For instance, the hydroxyl group can form intramolecular hydrogen bonds with the amide carbonyl, which can affect the conformation of the molecule and the reactivity of both groups.

Table 1: Predicted Chemical Reactivity of Functional Groups in this compound

Functional GroupType of ReactionPotential Products
Hydroxyl (-OH) OxidationN-(1-formyl-1-phenylethyl)acetamide or N-(1-carboxy-1-phenylethyl)acetamide
EsterificationO-acyl-N-(2-hydroxy-1-phenylethyl)acetamide derivatives
EtherificationO-alkyl-N-(2-hydroxy-1-phenylethyl)acetamide derivatives
Amide (-NHCO-) Acid/Base Hydrolysis2-amino-2-phenylethanol and acetic acid
ReductionN-(2-hydroxy-1-phenylethyl)ethylamine
Phenyl (C₆H₅) Electrophilic SubstitutionSubstituted phenyl derivatives (e.g., nitro, halo, alkyl)

Impact of Stereochemistry on Molecular Recognition and Interactions

This compound possesses a chiral center at the carbon atom bonded to the phenyl group and the nitrogen of the amide group (C1 of the ethyl chain). This gives rise to two enantiomers: (R)-N-(2-hydroxy-1-phenylethyl)acetamide and (S)-N-(2-hydroxy-1-phenylethyl)acetamide. The three-dimensional arrangement of atoms in these stereoisomers is critical in determining how they interact with other chiral molecules, such as biological receptors and enzymes. biomedgrid.com

Biological systems are inherently chiral, and as a result, the pharmacological and toxicological profiles of enantiomers can differ significantly. biomedgrid.com One enantiomer may exhibit high affinity for a specific receptor, while the other may be less active or even interact with a different receptor, potentially leading to different physiological effects or side effects. mdpi.com

While specific studies on the differential biological activities of the enantiomers of this compound are not extensively documented, research on structurally similar compounds provides compelling evidence for the importance of stereochemistry. For example, in a series of potent opioid analgesics, the cis-N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamides, the individual stereoisomers displayed vastly different binding affinities and activities at mu (µ), delta (δ), and kappa (κ) opioid receptors. nih.gov One specific isomer was found to be one of the most potent opiates known, with an estimated potency 20,000-50,000 times that of morphine, while another isomer acted as a weak antagonist. nih.gov This highlights the profound impact that stereochemistry at the 2-hydroxy-phenylethyl moiety can have on molecular recognition.

The specific spatial orientation of the hydroxyl and phenyl groups in each enantiomer of this compound would be expected to lead to stereoselective interactions with biological targets, influencing the stability of the ligand-receptor complex and its subsequent biological response.

Table 2: Illustrative Differential Activities of Stereoisomers in a Structurally Related Analog Series nih.gov

Stereoisomer of AnalogReceptor Binding/Activity Profile
Isomer 1a ((2S,3R,4S))High potency at µ-receptors; extremely potent analgesic.
Isomer 1b ((2R,3R,4S))High affinity for µ-receptors; mixed agonist effects at δ and κ receptors.
Isomer 1c ((2R,3S,4R))High affinity for µ-receptors; mixed agonist effects at δ and κ receptors.
Isomer 1d ((2S,3S,4R))Weak µ-receptor antagonist.

Data based on cis-N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamides.

Rational Design Principles for this compound Analogs

The rational design of analogs of this compound aims to systematically modify its structure to enhance desired properties, such as potency, selectivity, or metabolic stability. This process often involves computational modeling and a deep understanding of structure-activity relationships (SAR). nih.gov

Key strategies for the rational design of analogs include:

Phenyl Ring Substitution: Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at the ortho, meta, or para positions of the phenyl ring can modulate the molecule's electronic properties, lipophilicity, and steric profile. These changes can significantly affect receptor binding and pharmacokinetic properties. nih.gov

Modification of the Hydroxyl Group: The hydroxyl group is a key site for hydrogen bonding. It can be esterified or etherified to alter solubility and metabolic stability. Replacing it with other hydrogen bond donors or acceptors (e.g., an amino or thiol group) could probe the requirements of a target binding site.

Alteration of the Acetyl Group: The methyl group of the acetyl moiety can be replaced with larger alkyl or aryl groups to explore additional binding pockets in a target receptor. Alternatively, replacing the entire acetyl group with other acyl functionalities can influence both steric and electronic characteristics.

Scaffold Hopping and Bioisosteric Replacement: The core scaffold can be modified by replacing parts of the molecule with bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. For example, the phenyl ring could be replaced by a heterocyclic ring (e.g., pyridine (B92270), thiophene) to alter properties like solubility and metabolism while potentially maintaining key binding interactions. nih.gov

Conformational Constraint: Introducing rigidity into the flexible ethyl linker, for instance by incorporating it into a ring structure, can lock the molecule into a specific conformation. This can lead to increased potency and selectivity if the constrained conformation is the one recognized by the biological target.

Table 3: Rational Design Strategies for this compound Analogs

Design StrategyStructural Modification ExamplePotential Outcome
Phenyl Ring Substitution Addition of a para-chloro groupAltered lipophilicity and electronic interactions
Hydroxyl Group Modification Conversion to a methoxy (B1213986) etherIncreased metabolic stability, loss of H-bond donation
Acetyl Group Alteration Replacement with a benzoyl groupExploration of larger hydrophobic binding pockets
Bioisosteric Replacement Phenyl group replaced by a pyridyl groupModified solubility, H-bonding capacity, and metabolism
Conformational Constraint Incorporation of the ethyl chain into a piperidine (B6355638) ringIncreased receptor selectivity and potency

Quantitative Structure-Activity Relationships (QSAR) in Chemical and Biological Contexts

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.gov By developing mathematical models, QSAR can predict the activity of novel compounds and provide insights into the structural features that are crucial for a desired biological effect.

For a series of this compound analogs, a QSAR study would typically involve the following steps:

Data Set Assembly: A series of analogs would be synthesized and their biological activity (e.g., IC₅₀ or EC₅₀ values) measured in a consistent assay.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These descriptors quantify various aspects of the molecular structure, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological properties.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or more complex machine learning algorithms like Artificial Neural Networks (ANN), are used to build a mathematical equation that relates the descriptors (independent variables) to the biological activity (dependent variable). nih.govresearchgate.net

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability.

While a specific QSAR study for this compound is not prominently available in the literature, studies on other N-phenylacetamide derivatives have successfully employed these techniques. nih.govresearchgate.net For instance, 2D and 3D-QSAR models have been developed for N-phenylacetamide derivatives as inhibitors of various enzymes, identifying key steric and electronic fields that govern their activity. nih.gov A hypothetical QSAR study on this compound analogs could reveal the quantitative impact of phenyl ring substitutions or modifications to the hydroxyl and amide groups on a specific biological endpoint.

Table 4: Components of a Hypothetical QSAR Study for this compound Analogs

QSAR ComponentDescriptionExample
Biological Activity A quantitative measure of the effect of the compounds.IC₅₀ values for inhibition of a target enzyme.
Molecular Descriptors Numerical representations of molecular properties.LogP (hydrophobicity), Molar Refractivity (steric), Dipole Moment (electronic).
Statistical Method Algorithm used to create the predictive model.Multiple Linear Regression (MLR), Partial Least Squares (PLS), Genetic Function Approximation (GFA).
Validation Metrics Statistical parameters to assess model quality.R² (goodness of fit), Q² (predictive ability from cross-validation).

Derivatives and Analogs of N 2 Hydroxy 1 Phenylethyl Acetamide: Research Focus

Synthesis of N-Substituted Analogs

A general and effective method for creating N-substituted acetamides involves the reaction of primary or secondary amines with an activated form of acetic acid, such as chloroacetyl chloride. nih.gov In a typical synthesis, an appropriate amine is reacted with chloroacetyl chloride, often in the presence of a base and a suitable solvent like glacial acetic acid, to yield the corresponding 2-chloro-N-substituted-acetamide intermediate. nih.gov This intermediate can then be further modified.

A specific area of research has been the creation of N-hydroxy-substituted 2-aryl acetamide (B32628) analogs. nih.gov In one study, computational (in silico) methods were used to design molecules with an N-hydroxy group, which were then synthesized and evaluated. nih.gov The introduction of the hydroxyl group directly onto the amide nitrogen significantly alters the electronic and hydrogen-bonding properties of the amide linkage, which can lead to novel chemical interactions. nih.gov

Modifications of the Hydroxyl Group and its Chemical Behavior

The terminal hydroxyl (-OH) group on the ethyl chain is a key functional group that imparts polarity and hydrogen-bonding capability to the molecule. Modification of this group is a critical strategy for altering the compound's physicochemical properties. Common chemical transformations for the hydroxyl group include:

Esterification: Reacting the hydroxyl group with a carboxylic acid or its derivative (like an acyl chloride or anhydride) to form an ester. This transformation replaces the polar hydroxyl group with a less polar ester linkage, which can decrease water solubility and increase lipophilicity.

Etherification: Converting the hydroxyl group into an ether by reacting it with an alkyl halide or sulfate (B86663) under basic conditions (Williamson ether synthesis). This modification also reduces polarity and removes the hydrogen bond donating ability of the -OH group.

Research on other classes of compounds, such as flavonoids, has shown that derivatization of hydroxyl groups can significantly impact properties like bioavailability. mdpi.com The conversion of phenolic hydroxyls into functionalities like acetamides is a strategy used to enhance a molecule's ability to cross biological membranes. mdpi.com Applying these principles, modifying the hydroxyl group of N-(2-hydroxy-1-phenylethyl)acetamide would be expected to change its solubility, polarity, and how it interacts with its environment at a molecular level.

Alterations of the Phenylethyl Moiety and Aromatic Substitutions

The phenylethyl moiety offers two main regions for structural alteration: the phenyl ring and the ethyl chain.

Aromatic Substitutions: The phenyl ring can be substituted with a wide array of functional groups to systematically probe the effects of electronics and sterics. Legislation concerning analogs of other structurally related compounds, like fentanyl, provides a framework for the types of modifications that are chemically feasible and have been explored in medicinal chemistry. wikipedia.org These substitutions include the introduction of:

Alkyl groups

Alkoxyl groups

Halogens (fluoro, chloro, bromo)

Haloalkyl groups

Nitro groups

These substituents can alter the electron density of the aromatic ring and introduce new potential points of interaction, such as halogen bonding or increased hydrophobic interactions. nih.govwikipedia.org

Impact of Structural Modifications on Chemical Properties and Interactions

The structural modifications detailed in the preceding sections have a profound impact on the chemical properties and potential molecular interactions of the resulting analogs. Each change, whether on the amide, the hydroxyl group, or the phenylethyl moiety, contributes to a new chemical profile.

N-Substitution: Introducing groups on the amide nitrogen, such as a hydroxyl group, can create new hydrogen-bonding possibilities and alter the amide's electronic character. Docking studies on N-hydroxy-substituted acetamides revealed the importance of hydrogen bonds and hydrophobic interactions for binding to biological targets. nih.gov

Hydroxyl Group Modification: Converting the polar hydroxyl group to an ester or ether reduces the molecule's ability to donate hydrogen bonds and generally decreases its water solubility while increasing its lipophilicity. This can influence how the molecule partitions between aqueous and lipid environments and can improve its bioavailability. mdpi.com

Phenylethyl and Aromatic Alterations: Adding substituents to the phenyl ring modifies the molecule's electronic properties and can introduce new non-covalent interactions. For example, replacing one aromatic system with another (e.g., pyridine (B92270) with benzene) can affect π-π stacking interactions. nih.gov Altering the length of the ethyl chain changes the molecule's three-dimensional shape, which can be critical for its fit within a specific binding site. The collective effect of these structural variations can lead to significant differences in the chemical and pharmacological profiles of the analogs. wikipedia.org

Interactive Data Table: Examples of Structural Modifications

Parent Compound Modification Site Type of Modification Resulting Analog Class Potential Impact
This compoundAmide NitrogenAddition of a hydroxyl groupN-hydroxy-acetamide analogAlters H-bonding; new interaction potential nih.gov
This compoundAmide NitrogenSubstitution with various aminesN-substituted-acetamide analogCreates a library of derivatives with diverse properties nih.gov
This compoundHydroxyl GroupEsterification or EtherificationEster/Ether derivativeDecreases polarity; increases lipophilicity mdpi.com
This compoundPhenyl RingAddition of halo, alkyl, or alkoxy groupsSubstituted phenyl analogModifies electronics and hydrophobic character wikipedia.org
This compoundEthyl ChainShortening or lengthening of the chainBenzyl or Homolog analogAlters molecular shape and flexibility wikipedia.org

Future Research Directions and Emerging Applications

Development of Advanced Asymmetric Synthetic Methodologies

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry where the biological activity of a molecule is often dependent on its specific three-dimensional structure. uni.lu For N-(2-hydroxy-1-phenylethyl)acetamide, which possesses a chiral center, future research will likely focus on the development of more efficient and sophisticated asymmetric synthetic methodologies. While classical resolution methods and substrate-controlled diastereoselective approaches have been traditionally employed for similar chiral structures, emerging research is geared towards catalytic enantioselective transformations. cymitquimica.com

A significant area of future investigation will be the design and application of novel chiral catalysts. uni.lu This includes organometallic catalysts, organocatalysts, and biocatalysts. For instance, the asymmetric reduction of a suitable keto-precursor using chiral catalysts is a promising route. Research into transition metal complexes with chiral ligands, such as those based on ruthenium, rhodium, or iridium, could lead to highly enantioselective reductions. Similarly, the development of chiral phosphoric acids or proline-based organocatalysts could offer metal-free alternatives for the asymmetric synthesis of this compound or its key intermediates. uni.lu

Another promising direction is the application of continuous flow processes for the synthesis of this compound and its derivatives. cymitquimica.com Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for higher yields and purity. Integrating asymmetric catalysis into a continuous flow system could enable the scalable and efficient production of the desired enantiomer, which is particularly valuable for pharmaceutical applications. cymitquimica.com

Furthermore, chemoenzymatic methods, which combine chemical and enzymatic steps, are expected to play a more significant role. The kinetic resolution of a racemic precursor amine using enzymes like lipases is a well-established strategy for producing chiral amides. Future work could focus on identifying or engineering more selective and robust enzymes for the synthesis of this compound, potentially leading to near-perfect enantioselectivity under mild reaction conditions.

The development of synthetic routes starting from readily available chiral precursors, such as chiral amino acids or their derivatives, also represents a viable strategy. Methodologies that allow for the stereospecific introduction of the hydroxymethyl and acetylamino groups will be of great interest. This could involve the use of chiral auxiliaries that are later cleaved or the application of stereoselective C-C bond-forming reactions. The synthesis of related N-phenylacetamide derivatives often involves the coupling of a chiral amine with an appropriate acid chloride or anhydride (B1165640), a method that could be further optimized for this compound. sigmaaldrich.commdpi.com

Here is a table summarizing potential advanced asymmetric synthetic methodologies:

Methodology Potential Advantages Key Research Focus
Catalytic Asymmetric Reduction High enantioselectivity, atom economy. Development of novel chiral transition metal catalysts and organocatalysts for the reduction of keto-precursors.
Enzymatic Kinetic Resolution High selectivity, mild reaction conditions, environmentally friendly. Screening and engineering of enzymes (e.g., lipases) for the selective acylation of a racemic amine precursor.
Continuous Flow Synthesis Scalability, improved safety and efficiency, high purity. Integration of asymmetric catalysis into continuous flow reactor systems.
Chiral Pool Synthesis Utilizes naturally occurring chiral molecules. Designing efficient synthetic routes from chiral starting materials like amino acids.
Chiral Auxiliary-Mediated Synthesis High diastereoselectivity, reliable method. Development of new, easily removable chiral auxiliaries for stereocontrolled synthesis.

Exploration of Novel Molecular Interactions and Recognition Phenomena

The molecular structure of this compound, featuring a hydroxyl group, an amide linkage, and a phenyl ring, provides multiple sites for non-covalent interactions. These interactions are fundamental to its physical properties, potential biological activity, and applications in supramolecular chemistry. Future research is poised to delve deeper into understanding and exploiting these molecular interactions and recognition phenomena.

A primary focus will be on the detailed characterization of hydrogen bonding networks. The amide and hydroxyl groups are excellent hydrogen bond donors and acceptors. uni.lu This capability allows the molecule to form predictable self-assembled structures, such as dimers or one-dimensional chains, as seen in related acetamide (B32628) compounds. nih.gov Advanced analytical techniques, including single-crystal X-ray diffraction, solid-state NMR, and vibrational spectroscopy (FT-IR), will be instrumental in elucidating these supramolecular architectures. Understanding how the chirality of the molecule influences the packing and results in different crystalline polymorphs will be a key area of investigation.

Beyond self-assembly, the hydrogen bonding capabilities of this compound make it a compelling candidate for studies in molecular recognition and host-guest chemistry. Future work could explore its ability to selectively bind to various guest molecules, including anions, cations, or neutral species, through a combination of hydrogen bonding and other non-covalent forces. This could lead to the development of new chemosensors or separation agents.

Computational modeling and molecular docking studies will be crucial in predicting and understanding the interactions of this compound with biological targets. sigmaaldrich.com Given that similar compounds have shown biological activity, such as antifungal properties, future research will likely investigate how this molecule interacts with specific enzymes or receptors. sigmaaldrich.com These computational approaches, combined with experimental techniques like isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR), can provide valuable insights into the binding affinity and thermodynamics of these interactions, guiding the design of new bioactive compounds.

A summary of key research areas in molecular interactions is presented in the table below:

Interaction Type Key Functional Groups Involved Potential Research Focus Relevant Techniques
Hydrogen Bonding Amide (N-H, C=O), Hydroxyl (O-H) Elucidation of self-assembly into dimers, chains, or more complex networks; study of polymorphs; host-guest chemistry. Single-crystal X-ray diffraction, FT-IR, Solid-State NMR, Computational Modeling.
π-π Stacking Phenyl Ring Investigating the role of π-π interactions in crystal packing and the stabilization of supramolecular assemblies. X-ray Diffraction, UV-Vis Spectroscopy, Computational Modeling.
Molecular Recognition All functional groups Exploring selective binding to biological targets (enzymes, receptors) or small molecules/ions. Molecular Docking, ITC, SPR, NMR Titration.

Integration with Materials Science and Nanotechnology for Chemical Applications

The unique structural features of this compound, particularly its chirality and capacity for directed intermolecular interactions, make it a promising candidate for integration into advanced materials and nanotechnologies. Future research in this area will likely focus on harnessing these properties to create functional materials with novel chemical applications.

One significant avenue of exploration is the use of this compound as a building block for new chiral polymers and supramolecular materials. Its ability to form robust hydrogen bonds and engage in π-π stacking can be exploited to construct well-ordered, high-molecular-weight structures. These could include chiral polyamides or poly(amide-imide)s with inherent thermal stability and specific recognition capabilities. uni.luwikipedia.org Such polymers could find applications as stationary phases in chiral chromatography for the separation of enantiomers. Furthermore, the self-assembly properties of this molecule could be leveraged to form supramolecular gels, where the chiral environment of the gel network could be used to induce stereoselectivity in chemical reactions conducted within the gel matrix.

In the realm of nanotechnology, this compound is an ideal candidate for the surface functionalization of nanoparticles. cymitquimica.com By tethering this chiral molecule to the surface of metallic (e.g., gold, silver) or metal oxide (e.g., TiO2) nanoparticles, it is possible to create chiral nano-objects. sigmaaldrich.comnih.gov The chirality of the surface ligand can influence the physicochemical properties of the nanoparticles, including their chiroptical response and their interactions with other molecules. sigmaaldrich.com

These chiral functionalized nanoparticles have a range of potential chemical applications. They could serve as highly effective and recyclable catalysts in asymmetric synthesis, where the nanoparticle core provides a high surface area for the reaction, and the chiral ligand shell induces enantioselectivity. cymitquimica.com Additionally, they could be developed into sensitive and selective sensors for the detection of chiral molecules, a critical need in the pharmaceutical and agrochemical industries. The interaction of the functionalized nanoparticles with a target analyte could lead to a measurable change in their optical properties, such as surface plasmon resonance or circular dichroism. sigmaaldrich.com

The table below outlines potential applications at the intersection of materials science and nanotechnology.

Application Area Description of Role for this compound Potential Impact
Chiral Chromatography As a monomer for creating chiral stationary phases (CSPs) or as a coating on a support material. Development of new, highly selective columns for the analytical and preparative separation of enantiomers.
Asymmetric Catalysis As a chiral ligand to functionalize nanoparticle surfaces, creating recyclable nanocatalysts. Providing heterogeneous catalysts with high enantioselectivity, improving the sustainability of chemical synthesis.
Chiral Sensing As a chiral recognition element on the surface of nanoparticles or in a polymer matrix for detecting chiral analytes. Creation of novel sensors for quality control in the pharmaceutical industry, environmental monitoring, and diagnostics.
Supramolecular Gels As a low-molecular-weight gelator that self-assembles into a chiral fibrous network. Development of "reaction vessels" for stereoselective synthesis or as a medium for controlled release of active compounds.
Chiral Bionanocomposites As a component in biodegradable polymers combined with nanoparticles to create advanced composite materials. uni.luwikipedia.org Production of functional, environmentally friendly materials with specific optical and mechanical properties for a variety of applications.

Biotechnological Applications in Biocatalysis and Biotransformation

The principles of green chemistry are increasingly guiding the synthesis of complex organic molecules, with biocatalysis and biotransformation emerging as powerful tools. For this compound, future research into its biotechnological applications is a promising frontier, focusing on the use of enzymes and microbial systems for its synthesis and modification.

A key area of future research will be the use of isolated enzymes for the stereoselective synthesis of this compound. Drawing parallels from the enzymatic kinetic resolution of similar compounds like 1-phenylethanol (B42297), lipases and proteases could be employed for the enantioselective acylation of a racemic precursor. cymitquimica.com This approach can offer high enantiopurity under mild, environmentally benign conditions. Similarly, acyltransferases could be explored for the synthesis of related esters, suggesting their potential utility in modifying the hydroxyl group of the target molecule. sigmaaldrich.com The immobilization of these enzymes on solid supports could further enhance their stability and reusability, making the process more economically viable.

Beyond synthesis, this compound itself can be viewed as a substrate for further biotransformation. Whole-cell biotransformation using microorganisms (bacteria, yeast, or fungi) presents an opportunity to generate novel derivatives that may be difficult to access through traditional chemical methods. uni.luwikipedia.org Microorganisms possess a vast arsenal (B13267) of enzymes, such as hydroxylases and oxidoreductases, that could potentially modify the structure of this compound at various positions. For instance, microbial hydroxylation of the phenyl ring could lead to new phenolic compounds with potential antioxidant or other biological activities, similar to the biotransformation of 2-phenylethanol (B73330) to tyrosol and hydroxytyrosol. sigmaaldrich.com

Furthermore, the amide bond of this compound could be a target for enzymatic cleavage by amidases, which would allow for the recovery of the chiral amine precursor under mild conditions. This could be valuable in scenarios where the acetamide group is used as a protecting group during a multi-step synthesis. The ability of some microorganisms to utilize acetamide as a carbon source also suggests that the biodegradability of this compound could be investigated, which is an important consideration for its environmental fate. orgsyn.org

The table below summarizes the potential biotechnological applications for this compound.

Application Area Description Potential Outcomes
Enantioselective Synthesis Use of enzymes like lipases for the kinetic resolution of a racemic precursor to produce enantiomerically pure this compound. Highly efficient and green synthesis of the desired stereoisomer for pharmaceutical or other applications.
Whole-Cell Biotransformation Employing microorganisms to modify the structure of this compound. Discovery of novel metabolites with unique biological activities; synthesis of complex derivatives.
Enzymatic Derivatization Using enzymes like hydroxylases or glycosyltransferases to selectively functionalize the molecule. Creation of a library of new compounds with potentially enhanced properties, such as solubility or activity.
Biocatalytic Degradation Investigating the enzymatic breakdown of the compound to understand its environmental impact and potential for bioremediation. Assessment of biodegradability and the development of green disposal methods.

Role in Advanced Organic Synthesis and Methodology Development

Beyond its direct applications, this compound is poised to play a significant role as a tool in the development of advanced organic synthesis and new chemical methodologies. Its combination of a stereocenter with versatile functional groups makes it an excellent platform for exploring and establishing novel synthetic transformations.

A major emerging role for this compound is as a chiral auxiliary . wikipedia.org In this capacity, it can be temporarily attached to a prochiral substrate to guide the stereochemical course of a subsequent reaction. For instance, the hydroxyl group could be esterified with a prochiral acid, and the chiral environment provided by the phenylethyl moiety would direct the addition of a nucleophile to one face of a double bond, leading to a single enantiomer of the product. After the desired stereocenter is created, the auxiliary can be cleaved and recovered. The use of the closely related 1-phenylethylamine (B125046) as a chiral auxiliary in the synthesis of important pharmaceuticals demonstrates the potential of this approach. mdpi.com

The compound is also expected to serve as a versatile chiral building block or synthon . cymitquimica.com Its functional groups—the primary alcohol, the secondary amide, and the aromatic ring—can be independently and selectively modified. The hydroxyl group can be oxidized, etherified, or esterified, while the amide bond can be hydrolyzed to release the free amine. orgsyn.org The phenyl ring can undergo electrophilic substitution to introduce further functionality. This chemical versatility allows this compound to be used as a starting material for the synthesis of a wide range of more complex chiral molecules, including ligands for catalysis, pharmaceutical intermediates, and natural products.

Furthermore, this compound can act as a benchmark molecule for the development of new synthetic methodologies . When a new reaction is being developed, particularly one that is intended to be stereoselective or compatible with multiple functional groups, it is often tested on a range of model substrates. The presence of hydroxyl, amide, and aromatic functionalities, along with a stereocenter, makes this compound an excellent candidate for such studies. It can be used to assess the functional group tolerance, reactivity, and stereoselectivity of new catalytic systems or reaction conditions. The synthesis of various phenoxy acetamide derivatives has been used to explore structure-activity relationships, a process that inherently involves methodology development. nih.gov

The potential roles of this compound in advancing organic synthesis are summarized in the table below.

Role in Organic Synthesis Description Impact on Methodology Development
Chiral Auxiliary Temporarily incorporated into a molecule to control the stereochemistry of a reaction. mdpi.comwikipedia.org Drives the development of new methods for creating and breaking bonds with high stereocontrol.
Chiral Building Block A starting material with pre-defined stereochemistry that is elaborated into more complex structures. cymitquimica.com Facilitates the synthesis of complex target molecules and encourages the discovery of new functional group transformations.
Scaffold for Derivatization Used as a core structure to which various other chemical groups are attached, creating a library of related compounds. nih.gov Enables the rapid exploration of chemical space and the development of structure-activity relationships for new reactions.
Model Substrate A test molecule for evaluating the scope, limitations, and stereoselectivity of new chemical reactions. Provides a standard for comparing the efficacy of different synthetic methods and catalysts.

Q & A

Basic Research Questions

Q. What are the optimal synthesis routes for N-(2-hydroxy-1-phenylethyl)acetamide, and how can purity be ensured?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 2-phenylglycidol with acetamide under reflux in a toluene/water solvent system (8:2 ratio) at 100–110°C for 5–7 hours, followed by TLC monitoring (hexane:ethyl acetate, 9:1) . Purification involves solvent removal under reduced pressure, quenching with ice, and crystallization using ethanol. Column chromatography with silica gel (ethyl acetate/hexane gradient) ensures >95% purity. Yield optimization requires strict stoichiometric control of reactants (e.g., 1:1.5 molar ratio of acetamide to epoxide) .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm the hydroxyethyl and acetamide moieties (e.g., δ ~1.9 ppm for acetyl CH3_3, δ ~4.2 ppm for CH2_2 adjacent to hydroxyl) .
  • Mass spectrometry : ESI-MS or GC-MS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 208.1) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity .

Q. How do physicochemical properties (e.g., solubility, logP) influence experimental design?

  • Methodological Answer : The compound’s solubility in polar solvents (e.g., ethanol, DMSO) and limited water solubility (<1 mg/mL) necessitate solvent optimization for biological assays. LogP (predicted ~1.2 via computational tools like MarvinSketch) indicates moderate lipophilicity, requiring lipid-based carriers for in vitro studies. Hydrogen bonding from the hydroxyl group impacts crystallinity, as seen in related N-hydroxyphenyl acetamides .

Advanced Research Questions

Q. How can stereoselective synthesis of the (R)- and (S)-enantiomers be achieved?

  • Methodological Answer : Use chiral catalysts (e.g., (S)-BINOL) or enantiopure starting materials. For example, kinetic resolution of racemic 2-phenylglycidol with a lipase enzyme (e.g., CAL-B) to isolate the desired enantiomer before acetamide conjugation . Chiral HPLC (Chiralpak AD-H column) validates enantiomeric excess (>99%) .

Q. What computational strategies predict the compound’s interactions with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to receptors like G-protein-coupled receptors (GPCRs). QSAR studies using descriptors like polar surface area (PSA) and H-bond donors/acceptors correlate structural features with activity. For example, the hydroxyl group’s orientation in N-(2-hydroxyphenyl)acetamide analogs enhances binding to antioxidant enzymes .

Q. How should researchers design in vitro assays to evaluate biological activity?

  • Methodological Answer : Prioritize cell-free systems (e.g., enzyme inhibition assays) to minimize cytotoxicity. For neuroactivity studies, use SH-SY5Y cells with ROS detection kits to assess antioxidant potential. Dose-response curves (0.1–100 µM) and positive controls (e.g., ascorbic acid) are critical. Note: Strictly adhere to in vitro protocols, as the compound is not FDA-approved for in vivo use .

Q. How can contradictions in reported bioactivity data be resolved?

  • Methodological Answer : Discrepancies (e.g., variable IC50_{50} values) may arise from impurity profiles or assay conditions. Replicate studies using standardized protocols (e.g., identical cell lines, serum-free media). Cross-validate results with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays). Review crystallographic data (e.g., hydrogen-bonding motifs in N-substituted acetamides) to explain solubility-driven activity differences .

Q. What structural insights can X-ray crystallography provide for this compound?

  • Methodological Answer : Single-crystal X-ray diffraction reveals bond lengths (e.g., C=O at ~1.23 Å) and intermolecular H-bonds (e.g., between hydroxyl and acetamide groups). For example, N-(2-hydroxyphenyl)acetamide forms a dimeric structure via O–H···O=C interactions, influencing solubility and stability . Synchrotron radiation (λ = 0.71073 Å) resolves chiral centers and confirms absolute configuration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.